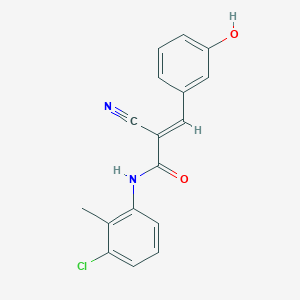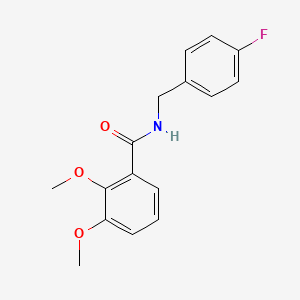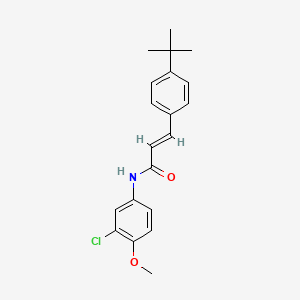
N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide, also known as CMHCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. It also inhibits the activation of Akt and ERK, two signaling pathways that are often dysregulated in cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, and reduce oxidative stress by scavenging free radicals. In vivo studies have also shown that this compound can inhibit tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide in lab experiments is its well-characterized biological activity. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is well-understood. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Another area of interest is the optimization of this compound for specific therapeutic applications, such as the treatment of inflammatory diseases or cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide involves the reaction of 3-chloro-2-methylbenzaldehyde with 3-hydroxybenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with acryloyl chloride to form this compound. The purity and yield of the synthesized compound can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce oxidative stress by scavenging free radicals. In vivo studies have also shown that this compound can inhibit tumor growth and metastasis in animal models of cancer.
Propriétés
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-15(18)6-3-7-16(11)20-17(22)13(10-19)8-12-4-2-5-14(21)9-12/h2-9,21H,1H3,(H,20,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQIPZUMEUCYAC-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC(=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC(=CC=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5797221.png)
![3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide](/img/structure/B5797228.png)
![1-[2-(3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5797236.png)
![2-[benzyl(3,4-dichlorobenzyl)amino]ethanol](/img/structure/B5797242.png)
![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5797245.png)
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5797256.png)


![2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5797277.png)



![2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5797315.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5797323.png)